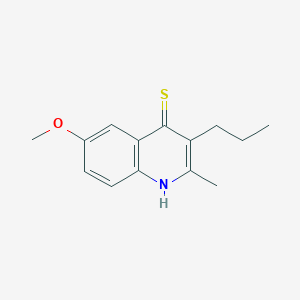
N-(3-fluorophenyl)-3-(3-nitrophenyl)acrylamide
説明
N-(3-fluorophenyl)-3-(3-nitrophenyl)acrylamide is a chemical compound that belongs to the family of acrylamides. It is a yellow crystalline solid with a molecular formula of C15H10FNO3. This compound is widely used in scientific research for its various applications.
科学的研究の応用
Corrosion Inhibition
Acrylamide derivatives, including those similar to N-(3-fluorophenyl)-3-(3-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors. Research has shown that certain acrylamide derivatives can effectively inhibit corrosion in metal surfaces, particularly copper, in acidic environments. These studies involve both experimental and computational methods to assess their effectiveness and mechanism of action (Abu-Rayyan et al., 2022).
Biomedical Applications
Studies have explored the synthesis and characterization of acrylamide derivatives for various biomedical applications. These compounds have been examined for their anti-proliferative activities, particularly against cancer cell lines, and have shown potential as low-toxicity options for biomedical research (Tanış et al., 2019).
Recognition and Transfer of Hydrophilic Compounds
Certain acrylamide derivatives are capable of selectively recognizing and transferring hydrophilic compounds from aqueous solutions to organic media. This property makes them suitable for applications in molecular recognition and separation processes (Sawada et al., 2000).
Chemosensors
Acrylamide derivatives have been used in the development of chemosensors. These sensors can detect specific ions, such as fluoride ions, and show significant changes in color and absorption bands upon interaction, making them useful for environmental and analytical applications (Sedghi et al., 2019).
Thermoresponsive Polymers
Research has also focused on synthesizing and studying acrylamide monomers for creating thermoresponsive polymers. These polymers can change their solubility in response to different stimuli like temperature, pH, and the presence of CO2, making them useful in various fields, including drug delivery and smart materials (Jiang et al., 2014).
Oil Recovery Enhancement
Acrylamide-based copolymers have been developed for enhanced oil recovery. These polymers demonstrate excellent properties such as thickening, shear stability, and salt tolerance, which are crucial in the process of oil recovery (Gou et al., 2015).
Chemiluminescence Enhancement
Acrylamide oligomers have been used to enhance the chemiluminescence of certain compounds, such as luminol, which is widely used in forensic science. These enhancements are useful for improving the sensitivity and effectiveness of chemiluminescent assays (Sawada et al., 2000).
Drug Delivery Systems
The thermoresponsive nature of certain acrylamide polymers has been exploited in drug delivery systems. These polymers can respond to temperature changes in the human body, thereby controlling the release of drugs in a targeted and efficient manner (Convertine et al., 2004).
特性
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-4-2-5-13(10-12)17-15(19)8-7-11-3-1-6-14(9-11)18(20)21/h1-10H,(H,17,19)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBQHJMCULDZRR-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801205659 | |
| Record name | (2E)-N-(3-Fluorophenyl)-3-(3-nitrophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-fluorophenyl)-3-(3-nitrophenyl)prop-2-enamide | |
CAS RN |
1615697-42-1 | |
| Record name | (2E)-N-(3-Fluorophenyl)-3-(3-nitrophenyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615697-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-N-(3-Fluorophenyl)-3-(3-nitrophenyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801205659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoyl)-4-piperidinecarboxamide](/img/structure/B5709971.png)
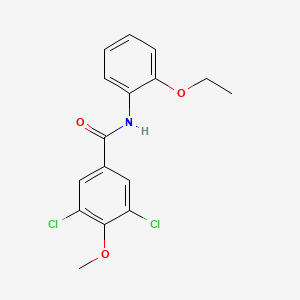
![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5709981.png)
![5-(4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5709983.png)
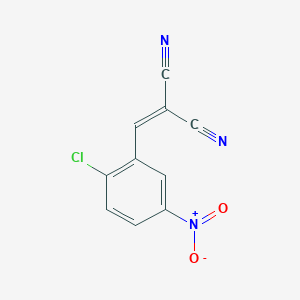
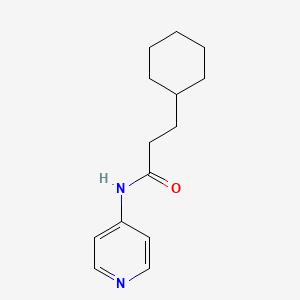

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5710021.png)
![2-[(3-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5710027.png)

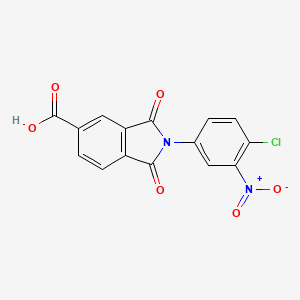
![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)
